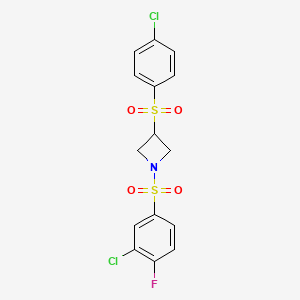

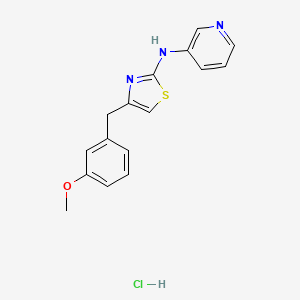

![molecular formula C6H12ClNO B2921000 (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride CAS No. 2138187-29-6](/img/structure/B2921000.png)

(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride” is a chemical compound. It is related to the compound “rac- (1R,5R,6S)-2-azabicyclo [3.2.0]heptan-6-ol hydrochloride” which has a molecular weight of 149.62 .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . A related compound, “(1R,5S)-3- (benzyloxy)bicyclo [3.2.0]heptan-6-amine”, has a molecular weight of 217.31 .Aplicaciones Científicas De Investigación

Anticancer Activity of Carbocyclic Nucleoside Analogues

Researchers have explored the synthesis of new adenine- and 6-substituted adenine carbocyclic nucleoside analogues using a compound structurally related to (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine as a key intermediate. These analogues exhibit conformational constraints due to their bicyclic skeletons, impacting their anticancer activities. X-ray crystallography confirmed their molecular configurations, and preliminary tests showed potential anticancer properties, suggesting their relevance in developing new therapeutic agents (Tănase et al., 2014).

Glycosidase Inhibition for Therapeutic Applications

A study on isomeric bicyclo[4.1.0]heptane analogues of glycosidase inhibitors revealed their synthesis from D-galactose derivatives and evaluated their inhibitory activities against α-galactosidase enzymes. These findings contribute to the understanding of glycosidase inhibition mechanisms and offer potential pathways for developing treatments for diseases related to glycosidase activity (Wang & Bennet, 2007).

Development of Chiral Molecules and Asymmetric Synthesis

Research into the synthesis of chiral, bridged morpholine systems from D-glucitol derivatives highlights the compound's role in creating structurally complex and optically active molecules. These studies are essential for developing new asymmetric synthesis methods and understanding the stereochemical outcomes of chemical reactions (Kilonda et al., 1995).

Inhibitory Activities Against Nitric Oxide Synthase

The development of inhibitors for inducible nitric oxide synthase (iNOS) utilizing cyclic amidine derivatives structurally related to the compound has shown significant potency and selectivity. This research could lead to new therapeutic strategies for conditions where iNOS plays a pathological role, demonstrating the compound's potential in medicinal chemistry (Naka et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

(1S,5S,6R)-3-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-1-4-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLPVNLZSCJYPW-KJESCUSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2COC[C@@H]2[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

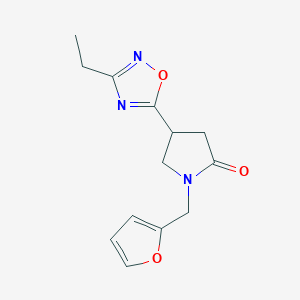

![(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2920919.png)

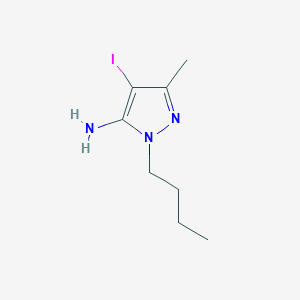

![3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2920921.png)

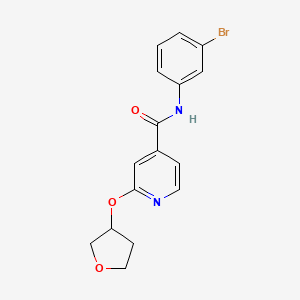

![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)

![N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B2920928.png)

![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)

![7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2920931.png)

![1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene](/img/structure/B2920935.png)

![5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2920937.png)